molecular formula C11H24N5O5+ B14042955 N3-PEG4-Hydrazide

N3-PEG4-Hydrazide

Cat. No.: B14042955
M. Wt: 306.34 g/mol
InChI Key: AMIJGCUNMPJLHY-UHFFFAOYSA-O
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Description

N3-PEG4-Hydrazide, also known as Azido-PEG4-hydrazide, is a polyethylene glycol (PEG)-based compound. It is commonly used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bioconjugates. The compound is characterized by its azide group, which is highly reactive and can be used in click chemistry reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-PEG4-Hydrazide typically involves the reaction of a PEG4 compound with an azide group and a hydrazide group. One common method is to start with a PEG4-diol, which is then converted to a PEG4-tosylate. The tosylate is subsequently reacted with sodium azide to introduce the azide group. Finally, the azido-PEG4 is reacted with hydrazine to form this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure high purity and yield. Techniques such as high-performance liquid chromatography (HPLC) and size-exclusion chromatography are commonly used to purify the final product .

Chemical Reactions Analysis

Types of Reactions

N3-PEG4-Hydrazide undergoes various chemical reactions, including:

    Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, particularly in the presence of alkyl halides.

    Reduction Reactions: The azide group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Click Chemistry:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN3) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

    Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas (H2).

    Click Chemistry: Copper(I) bromide (CuBr) and sodium ascorbate in a mixture of water and tert-butanol.

Major Products

    Substitution: Alkyl azides

    Reduction: Primary amines

    Click Chemistry: Triazoles

Scientific Research Applications

N3-PEG4-Hydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a linker in the synthesis of complex molecules and bioconjugates.

    Biology: Employed in the development of PROTACs, which are used to target and degrade specific proteins within cells.

    Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.

    Industry: Applied in the production of hydrogels and other materials with enhanced mechanical properties.

Mechanism of Action

The mechanism of action of N3-PEG4-Hydrazide primarily involves its role as a linker in bioconjugation reactions. The azide group allows for selective and efficient conjugation with alkyne-containing molecules through click chemistry. This enables the formation of stable triazole linkages, which are crucial for the stability and functionality of the resulting bioconjugates .

Comparison with Similar Compounds

Similar Compounds

  • Azido-PEG4-acid
  • Azido-PEG4-NHS ester
  • Azido-PEG4-amine
  • Azido-PEG4-alcohol

Uniqueness

N3-PEG4-Hydrazide is unique due to its hydrazide group, which provides additional reactivity compared to other azido-PEG compounds. This makes it particularly useful in the synthesis of PROTACs and other bioconjugates that require specific functional groups for targeted applications.

Properties

Molecular Formula

C11H24N5O5+

Molecular Weight

306.34 g/mol

IUPAC Name

2-[2-[2-[2-(3-hydrazinyl-3-oxopropoxy)ethoxy]ethoxy]ethoxy]ethylimino-iminoazanium

InChI

InChI=1S/C11H23N5O5/c12-15-11(17)1-3-18-5-7-20-9-10-21-8-6-19-4-2-14-16-13/h12H,1-10H2,(H2,13,14)/p+1

InChI Key

AMIJGCUNMPJLHY-UHFFFAOYSA-O

Canonical SMILES

C(COCCOCCOCCOCCN=[N+]=N)C(=O)NN

Origin of Product

United States

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